3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 879996-58-4
Cat. No.: VC7801933
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879996-58-4 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 5-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-10(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14) |
| Standard InChI Key | WPJPLQDIKYABKY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The molecular formula of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. Its structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a 4-ethoxyphenyl group and at the 4-position with a formyl (-CHO) group (Figure 1). The ethoxy (-OCH₂CH₃) substituent on the phenyl ring contributes to the compound’s electronic and steric properties, modulating its reactivity in synthetic pathways .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Density | ~1.3 g/cm³ (estimated) |
| Boiling Point | ~450–470°C (extrapolated) |
| LogP (Partition Coefficient) | ~2.1 (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
The aldehyde group at the 4-position makes the compound highly reactive toward nucleophiles, while the ethoxy group stabilizes the aromatic system through electron-donating effects .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves cyclization and formylation strategies. A widely employed method is the Vilsmeier-Haack reaction, which introduces the aldehyde group via formylation of a pre-formed pyrazole intermediate .
Scheme 1: Synthesis via Vilsmeier-Haack Reaction
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Hydrazone Formation: 4-Ethoxyacetophenone reacts with hydrazine to form a hydrazone intermediate.
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Cyclization: The hydrazone undergoes cyclization in the presence of POCl₃ and DMF, yielding the pyrazole core.
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Formylation: The Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group at the 4-position .
Alternative methods include:
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Oxidation of Pyrazole Alcohols: 4-Hydroxymethylpyrazoles are oxidized using KMnO₄ or CrO₃ to yield the aldehyde .
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Multicomponent Reactions: One-pot reactions involving 4-ethoxybenzaldehyde, hydrazine, and β-ketoesters under acidic conditions .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Vilsmeier-Haack | 60–75 | POCl₃, DMF, 0–5°C | High regioselectivity |
| Oxidation of Alcohols | 50–65 | KMnO₄, H₂O, 80°C | Mild conditions |
| Multicomponent Reaction | 55–70 | AcOH, reflux | Simplified purification |
Chemical Reactivity and Functionalization
Aldehyde-Directed Reactions
The aldehyde group undergoes characteristic reactions:
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Condensation: Forms Schiff bases with amines (e.g., reaction with aniline yields imines) .
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Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, producing 4-hydroxymethylpyrazoles .
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Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde converts to a carboxylic acid .
Electrophilic Substitution
The ethoxyphenyl group directs electrophilic substitution to the para position relative to the ethoxy group. For example:
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Nitration: Concentrated HNO₃ introduces a nitro group at the phenyl ring’s para position .
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Halogenation: Bromine in acetic acid yields 3-(4-ethoxy-3-bromophenyl)-1H-pyrazole-4-carbaldehyde .
Cycloaddition and Heterocycle Formation
The aldehyde participates in cyclocondensation reactions:
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Knoevenagel Condensation: With malononitrile to form α,β-unsaturated nitriles .
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Formation of Pyrazolo[1,5-a]pyrimidines: Reaction with aminopyrimidines under basic conditions .
Industrial and Research Applications
Agrochemicals
Pyrazole derivatives are precursors to herbicides and insecticides. The ethoxy group’s stability under UV light makes it suitable for outdoor formulations .
Materials Science
The compound’s rigid structure aids in designing liquid crystals and organic semiconductors. Its dipole moment (~4.2 D) facilitates charge transport in thin-film devices .
Future Perspectives
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Structure-Activity Relationships: Systematic modification of the ethoxy and aldehyde groups could optimize pharmacological profiles.
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
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Targeted Drug Delivery: Conjugating the aldehyde to nanoparticles for site-specific action.
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